4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt

Medicinal Chemistry Process Chemistry Salt Selection

4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt (CAS 1404373-75-6) is a piperazine derivative featuring an oxetane substituent and is formulated as a bis(trifluoroacetate) salt. Its molecular formula is C₁₁H₁₆F₆N₂O₅ with a molecular weight of 370.25 g/mol.

Molecular Formula C11H16F6N2O5
Molecular Weight 370.25 g/mol
CAS No. 1404373-75-6
Cat. No. B1404897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt
CAS1404373-75-6
Molecular FormulaC11H16F6N2O5
Molecular Weight370.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H14N2O.2C2HF3O2/c1-3-9(4-2-8-1)7-5-10-6-7;2*3-2(4,5)1(6)7/h7-8H,1-6H2;2*(H,6,7)
InChIKeyQMDLBDHAXQBCKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt (CAS 1404373-75-6) as a Research Intermediate


4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt (CAS 1404373-75-6) is a piperazine derivative featuring an oxetane substituent and is formulated as a bis(trifluoroacetate) salt. Its molecular formula is C₁₁H₁₆F₆N₂O₅ with a molecular weight of 370.25 g/mol . The compound is primarily used as a building block in medicinal chemistry for the synthesis of kinase inhibitors and GPCR-targeted agents . The oxetane moiety is a recognized pharmacophore that can modulate drug-like properties such as solubility and metabolic stability, while the TFA salt form enhances handling and purification characteristics [1].

Why Piperazine Salts Cannot Be Freely Substituted in 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt Procurement


Piperazine salts are not interchangeable due to significant differences in solubility, stability, and handling characteristics dictated by the counterion. For 4-(Oxetan-3-yl)piperazine, the free base exhibits limited aqueous solubility , whereas the ditrifluoroacetic acid (TFA) salt is designed to enhance solubility in polar organic solvents, facilitating purification and reaction workup . Substituting with the hydrochloride salt (CAS 1369338-92-0) or hemioxalate (CAS not specified) would alter solubility profiles and may impact synthetic yields or introduce incompatible counterions in subsequent steps . The TFA salt form is particularly advantageous in peptide coupling and amide bond formation reactions where acidic conditions are tolerated or required, a context where alternative salts may precipitate or cause side reactions .

Quantitative Evidence for Selecting 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt over Analogs


Enhanced Polar Solvent Solubility of TFA Salt vs. Free Base

The TFA salt of 4-(oxetan-3-yl)piperazine exhibits markedly increased solubility in polar organic solvents compared to its free base counterpart. The free base 1-(oxetan-3-yl)piperazine has limited water solubility and only slight polarity . In contrast, the TFA salt is documented to have enhanced solubility in polar solvents due to the electron-withdrawing trifluoroacetate groups . This property is critical for solution-phase reactions and purification by chromatography.

Medicinal Chemistry Process Chemistry Salt Selection

Oxetane Moiety Metabolic Stability Advantage vs. Gem-Dimethyl or Carbonyl Isosteres

The oxetane group in 4-(oxetan-3-yl)piperazine is not merely a structural feature but a design element for metabolic stability. Studies demonstrate that oxetanes can redirect metabolic clearance from cytochrome P450 enzymes to microsomal epoxide hydrolase (mEH), thereby potentially reducing oxidative metabolism and improving in vivo half-life [1]. When used as a replacement for gem-dimethyl or carbonyl groups, oxetanes induce changes in water solubility and lipophilicity while enhancing metabolic stability . This class-level advantage positions the oxetane-containing scaffold as superior to traditional piperazine substitutions for lead optimization.

Medicinal Chemistry Drug Metabolism Isosteric Replacement

ATR Kinase Inhibitor Scaffold Activity vs. Non-Oxetane Analogs

Compounds incorporating the 4-(oxetan-3-yl)piperazine moiety have been developed as potent ATR kinase inhibitors. For instance, the clinical candidate M4344 (VX-803) contains this exact oxetane-piperazine substructure and exhibits nanomolar potency against ATR kinase . While direct comparative data for the free salt is not available, patent literature demonstrates that the oxetane-piperazine motif is essential for achieving sub-10 nM IC50 values in ATR inhibition assays, whereas analogs lacking the oxetane ring show significantly reduced activity [1]. This establishes the target compound as a critical intermediate for accessing this potent chemotype.

Cancer Therapeutics Kinase Inhibition DNA Damage Response

BRD4 Bromodomain Binding Affinity Advantage vs. Non-Oxetane Piperazines

Derivatives of 4-(oxetan-3-yl)piperazine exhibit potent binding to BRD4 bromodomains. One specific analog, 1-[3-(Dimethyl-1H-1,2,3-triazol-5-yl)-5-[(S)-oxan-4-yl(phenyl)methyl]-5H-pyrido[3,2-b]indol-8-yl]-4-(oxetan-3-yl)piperazine (from US10174024, Example 15), demonstrates an IC50 <5 nM against BRD4(1) and BRD4(2) [1]. In contrast, structurally similar piperazine derivatives lacking the oxetane substitution often show >50 nM IC50 values in comparable assays, representing at least a 10-fold improvement in potency [2]. This underscores the contribution of the oxetane-piperazine fragment to high-affinity bromodomain engagement.

Epigenetics Bromodomain Inhibition Cancer

Bulk Procurement Purity Consistency vs. Alternative Suppliers

Commercially available 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt is supplied with a purity specification of ≥97% or ≥98% by multiple vendors. This high purity is critical for reproducible synthetic outcomes. In contrast, alternative piperazine salts such as the hydrochloride or hemioxalate are often available only at 95% purity or lower, necessitating additional purification steps that reduce overall yield and increase labor costs . The consistency of high-purity supply directly supports high-throughput experimentation and scale-up activities.

Quality Control Supply Chain Analytical Chemistry

Key Application Scenarios for 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt in R&D and Process Chemistry


Synthesis of Potent ATR Kinase Inhibitors for Oncology

The compound serves as a direct precursor to the oxetane-piperazine fragment found in clinical-stage ATR inhibitors like M4344 (VX-803). In synthetic routes, the TFA salt is coupled with advanced intermediates under amide bond-forming conditions to yield potent ATR inhibitors with IC50 values <10 nM . The salt form ensures solubility in polar aprotic solvents like DMF or NMP, which are commonly used for such couplings, thereby improving reaction yields .

Preparation of High-Affinity BRD4 Bromodomain Ligands

As demonstrated in US10174024, the oxetane-piperazine fragment is integral to achieving sub-5 nM IC50 values against BRD4 bromodomains . The TFA salt is a convenient building block for incorporating this moiety into larger heterocyclic scaffolds via nucleophilic substitution or reductive amination reactions. Its enhanced solubility facilitates purification by reverse-phase HPLC, a common step in generating high-purity lead compounds for epigenetic drug discovery .

Medicinal Chemistry Optimization of Metabolic Stability

The oxetane ring in 4-(oxetan-3-yl)piperazine is a validated design element for improving metabolic stability. By substituting gem-dimethyl or carbonyl groups with an oxetane, medicinal chemists can redirect clearance pathways and enhance drug-like properties . The TFA salt form is particularly suitable for early-stage library synthesis and structure-activity relationship (SAR) studies, as it provides a consistent, high-purity source of the oxetane-piperazine motif that can be diversified into candidate molecules .

Process Development and Scale-Up of Piperazine-Containing APIs

For process chemists, the high purity (≥97%) and well-defined salt form of this compound reduce the risk of impurities that could complicate downstream chemistry or final API quality . The TFA salt's improved solubility in organic solvents simplifies work-up and extraction procedures, which is advantageous when scaling reactions from milligram to kilogram quantities . Consistent supply and quality from vendors like MolCore and Leyan support robust manufacturing processes and regulatory filings .

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